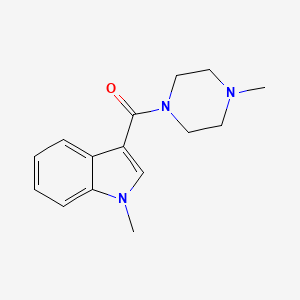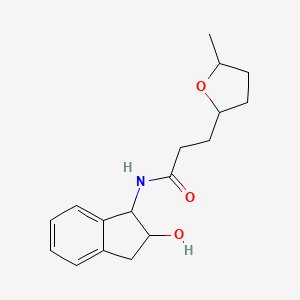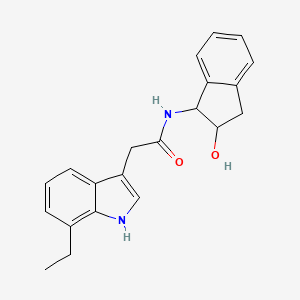
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the tryptamine family. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. MIPT is a psychoactive compound that has been shown to have a range of effects on the central nervous system, including changes in mood, perception, and behavior. In
Mecanismo De Acción
The exact mechanism of action of (1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone is not well understood, but it is believed to work by binding to and activating serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other things. By binding to serotonin receptors, this compound may be able to modulate the activity of these neurotransmitters, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to changes in mood and perception. This compound has been shown to have both stimulant and hallucinogenic effects, and its effects can vary depending on the dose and route of administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone in lab experiments is that it is a well-studied compound that has been shown to have a range of effects on the central nervous system. This makes it a useful tool for studying the mechanisms of action of different drugs and for exploring the potential therapeutic applications of this compound. However, one of the limitations of using this compound in lab experiments is that it is a psychoactive compound that can have a range of effects on the behavior of test subjects. This can make it difficult to interpret the results of experiments and to draw meaningful conclusions.
Direcciones Futuras
There are many potential future directions for research on (1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone. One area of research that is currently being explored is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and other mental health conditions. Another area of research is the development of new compounds that are based on the structure of this compound, with the hope of creating compounds that have similar effects but with fewer side effects and greater therapeutic potential. Additionally, there is ongoing research into the mechanisms of action of this compound and other psychoactive compounds, with the hope of gaining a better understanding of how these compounds work and how they can be used to treat a range of different conditions.
Métodos De Síntesis
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone can be synthesized through a number of different methods, including the reaction of indole-3-acetaldehyde with 4-methylpiperazine in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 1-methylindole-3-carboxaldehyde with 4-methylpiperazine in the presence of a palladium catalyst. Both of these methods have been used successfully to produce high yields of this compound.
Aplicaciones Científicas De Investigación
(1-Methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including changes in mood, perception, and behavior. This compound has been used in a number of different research studies, including studies of the effects of psychoactive compounds on the brain, studies of the mechanisms of action of different drugs, and studies of the potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
(1-methylindol-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-16-7-9-18(10-8-16)15(19)13-11-17(2)14-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVGLBIANTSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6640651.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)



![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6640684.png)
![6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640689.png)

![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)
![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)